molecular formula C14H21BrN2O2 B268907 3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide

3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide

Cat. No. B268907
M. Wt: 329.23 g/mol
InChI Key: HOHOWDBONVHGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide is a chemical compound with the molecular formula C16H24BrN2O2. It is also known as BDMC and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of protein kinases, which play a key role in cancer cell growth and proliferation. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that it may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In addition, it has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide in lab experiments is its potential anticancer properties. It has been found to be effective against various cancer cell lines and may have potential applications in cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide. One potential direction is the further study of its anticancer properties and its potential use in cancer treatment. Another potential direction is the study of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with N,N-diethylethylenediamine and then with bromine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide

Molecular Formula

C14H21BrN2O2

Molecular Weight

329.23 g/mol

IUPAC Name

3-bromo-N-[2-(diethylamino)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C14H21BrN2O2/c1-4-17(5-2)9-8-16-14(18)11-6-7-13(19-3)12(15)10-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)

InChI Key

HOHOWDBONVHGLC-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.